molecular formula C12H18N2OS2 B4907241 2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid

2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid

Cat. No.: B4907241
M. Wt: 270.4 g/mol
InChI Key: VTTQAJMKLOHNGH-UHFFFAOYSA-N
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Description

2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid is an organic compound that features a unique combination of functional groups, including a phenoxy group, an aminoethyl group, and a carbamodithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid typically involves a multi-step process:

    Preparation of 3-Methylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3-Methylphenoxyethylamine: The 3-methylphenol is then reacted with ethylene oxide to form 3-methylphenoxyethanol, which is subsequently converted to 3-methylphenoxyethylamine through a reaction with ammonia.

    Synthesis of this compound: The final step involves the reaction of 3-methylphenoxyethylamine with carbon disulfide and an appropriate amine to form the desired carbamodithioic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The carbamodithioic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted carbamodithioic acid derivatives.

Scientific Research Applications

2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may interact with hydrophobic pockets, while the aminoethyl and carbamodithioic acid moieties can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)ethylamine: Similar structure but with a methoxy group instead of a methyl group.

    2-(2-Ethylphenoxy)ethylamine: Similar structure but with an ethyl group instead of a methyl group.

    2-(2-Chlorophenoxy)ethylamine: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid is unique due to the presence of the carbamodithioic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-[2-(3-methylphenoxy)ethylamino]ethylcarbamodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS2/c1-10-3-2-4-11(9-10)15-8-7-13-5-6-14-12(16)17/h2-4,9,13H,5-8H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTQAJMKLOHNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNCCNC(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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